molecular formula C15H24N2O4 B1387670 1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid CAS No. 1199215-86-5

1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B1387670
CAS No.: 1199215-86-5
M. Wt: 296.36 g/mol
InChI Key: FBGNNNVCJXWVHL-UHFFFAOYSA-N
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Description

1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C15H24N2O4 This compound is notable for its complex structure, which includes a piperidine ring, a pyrrolidinone moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: The synthesis begins with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.

    Coupling with Piperidine: The pyrrolidinone intermediate is then coupled with a piperidine derivative. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Final Carboxylation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and influence cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-3-carboxylic acid
  • 1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-2-carboxylic acid
  • 1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]pyrrolidine-4-carboxylic acid

Uniqueness

1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid is unique due to its specific structural features, such as the combination of a piperidine ring with a pyrrolidinone moiety and a tert-butyl group. These features confer distinct chemical properties and reactivity, making it valuable for specific research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-15(2,3)17-9-11(8-12(17)18)13(19)16-6-4-10(5-7-16)14(20)21/h10-11H,4-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGNNNVCJXWVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128273
Record name 1-[[1-(1,1-Dimethylethyl)-5-oxo-3-pyrrolidinyl]carbonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199215-86-5
Record name 1-[[1-(1,1-Dimethylethyl)-5-oxo-3-pyrrolidinyl]carbonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[1-(1,1-Dimethylethyl)-5-oxo-3-pyrrolidinyl]carbonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
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1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
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1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
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1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
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1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid

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